molecular formula C17H23NO3 B2690414 N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide CAS No. 2411279-12-2

N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide

Cat. No. B2690414
CAS RN: 2411279-12-2
M. Wt: 289.375
InChI Key: BIRBUWLGUFPZPR-UHFFFAOYSA-N
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Description

N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMEP or Dioxane Methoxyethyl Propenamide. DMEP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In

Mechanism of Action

The mechanism of action of DMEP involves its ability to bind to the active site of HDAC enzymes, thereby inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. The exact mechanism by which DMEP inhibits HDAC activity is still being studied, but it is believed to involve the formation of a covalent bond between DMEP and the enzyme.
Biochemical and Physiological Effects:
DMEP has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, DMEP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, the exact mechanisms by which DMEP produces these effects are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using DMEP in lab experiments is its specificity for HDAC enzymes. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. Additionally, DMEP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of using DMEP is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are many potential future directions for research involving DMEP. One area of interest is the development of DMEP-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms by which DMEP produces its effects on HDAC enzymes and other cellular processes. Finally, the development of new synthesis methods for DMEP could lead to improvements in its purity and yield, making it more accessible for research.

Synthesis Methods

DMEP can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 3-ethylbenzylamine to form an intermediate. The intermediate is then reacted with dioxane-2-carboxaldehyde to form the final product, DMEP. The synthesis of DMEP is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

DMEP has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, DMEP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.

properties

IUPAC Name

N-(1,3-dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-14-7-5-8-15(11-14)12-18(16(19)4-2)13-17-20-9-6-10-21-17/h4-5,7-8,11,17H,2-3,6,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRBUWLGUFPZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CN(CC2OCCCO2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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